molecular formula C39H57FN4O4 B586270 Paliperidone Palmitate-d4 CAS No. 1794685-21-4

Paliperidone Palmitate-d4

Cat. No.: B586270
CAS No.: 1794685-21-4
M. Wt: 668.932
InChI Key: VOMKSBFLAZZBOW-YPEWPAAVSA-N
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Description

Paliperidone Palmitate-d4 is a deuterated form of Paliperidone Palmitate, an atypical antipsychotic used primarily in the treatment of schizophrenia and schizoaffective disorder. This compound is a long-acting injectable formulation designed to improve medication adherence by reducing the frequency of administration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Paliperidone Palmitate-d4 involves the reaction of Paliperidone with palmitic acid or its derivatives in the presence of an organic base and an inorganic base . The process typically includes:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the aforementioned methods, ensuring consistency in particle size and purity. The process is optimized for scalability and compliance with pharmaceutical manufacturing standards .

Chemical Reactions Analysis

Types of Reactions

Paliperidone Palmitate-d4 undergoes several types of chemical reactions, including:

    Hydrolysis: Converts this compound back to Paliperidone in vivo.

    Oxidation and Reduction: These reactions are less common but can occur under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Typically occurs in the presence of water and enzymes in the body.

    Oxidation: Requires oxidizing agents like hydrogen peroxide.

    Reduction: Involves reducing agents such as sodium borohydride.

Major Products Formed

Scientific Research Applications

Paliperidone Palmitate-d4 is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

Paliperidone Palmitate-d4 exerts its effects primarily through antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain. This dual antagonism helps in reducing the symptoms of schizophrenia by balancing neurotransmitter levels. Additionally, it acts on alpha-1 and alpha-2 adrenergic receptors and H1 histaminergic receptors, contributing to its overall therapeutic profile .

Comparison with Similar Compounds

Similar Compounds

    Risperidone: The parent compound of Paliperidone.

    Olanzapine: Another atypical antipsychotic with a similar mechanism of action.

    Aripiprazole: A partial agonist at dopamine D2 receptors with unique pharmacological properties.

Uniqueness

Paliperidone Palmitate-d4 stands out due to its long-acting injectable formulation, which significantly improves patient adherence compared to daily oral medications. Its deuterated form also offers potential benefits in terms of metabolic stability and reduced side effects .

Properties

IUPAC Name

[2-methyl-4-oxo-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H57FN4O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-36(45)47-34-17-16-24-44-38(34)41-29(2)32(39(44)46)23-27-43-25-21-30(22-26-43)37-33-20-19-31(40)28-35(33)48-42-37/h19-20,28,30,34H,3-18,21-27H2,1-2H3/i23D2,27D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMKSBFLAZZBOW-YPEWPAAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCCN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)OC(=O)CCCCCCCCCCCCCCC)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H57FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

668.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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